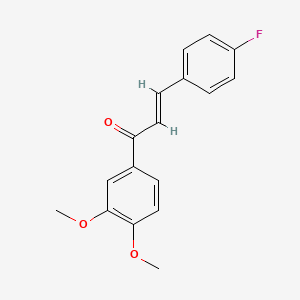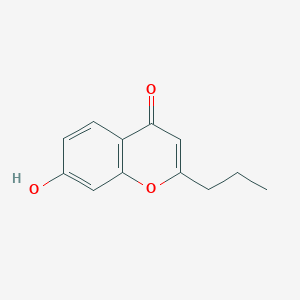
3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one (DCMMP) is an organochlorine compound that has been studied for its potential applications in scientific research, as well as for its biochemical and physiological effects. DCMMP has been found to have a wide range of effects, from inhibiting the growth of cancer cells to being used as an insecticide.
Aplicaciones Científicas De Investigación
3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been studied for its potential applications in scientific research. It has been found to have a wide range of effects, including inhibition of the growth of cancer cells, inhibition of the growth of gram-positive and gram-negative bacteria, and acting as an insecticide. This compound has also been studied for its potential use as a fungicide, herbicide, and nematicide.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one is not fully understood. However, it is believed that this compound acts on a variety of biochemical and physiological pathways. It is thought to act on the nervous system, by inhibiting the release of neurotransmitters, and on the immune system, by inhibiting the production of inflammatory mediators. This compound has also been found to inhibit the activity of enzymes involved in the metabolism of lipids.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, inhibit the growth of gram-positive and gram-negative bacteria, and act as an insecticide. This compound has also been found to have an effect on the nervous system, by inhibiting the release of neurotransmitters, and on the immune system, by inhibiting the production of inflammatory mediators. This compound has also been found to inhibit the activity of enzymes involved in the metabolism of lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has a number of advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, this compound does have some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. It is also not very stable in organic solvents, making it difficult to use in organic synthesis.
Direcciones Futuras
There are a number of potential future directions for research on 3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one. Further research could be done to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Research could also be done to identify new applications for this compound, such as its potential use as an insecticide, fungicide, herbicide, or nematicide. Additionally, research could be done to identify methods for improving the solubility and stability of this compound in various solvents, as well as methods for synthesizing this compound more efficiently. Finally, research could be done to identify potential toxicity issues associated with this compound.
Métodos De Síntesis
3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one can be synthesized from 2,4-dichlorophenol and 3-methylphenylpropene. In the first step, the 2,4-dichlorophenol is reacted with sodium hydroxide, which produces sodium salt of 2,4-dichlorophenol. In the second step, the sodium salt of 2,4-dichlorophenol is reacted with 3-methylphenylpropene, which produces this compound.
Propiedades
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-3-2-4-13(9-11)16(19)8-6-12-5-7-14(17)10-15(12)18/h2-10H,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQRERAKPYKCFN-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-(3,5-Dicarboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B6328543.png)

![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B6328563.png)



![4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline](/img/structure/B6328609.png)




![3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6328636.png)
